Cas no 155392-52-2 (2-Chloro-5-(propan-2-yl)-1,3-benzoxazole)
2-Chloro-5-(propan-2-yl)-1,3-benzoxazole Chemical and Physical Properties
Names and Identifiers
-
- Benzoxazole, 2-chloro-5-(1-methylethyl)-
- MFCD11890744
- NS-01926
- SCHEMBL2718871
- EN300-266379
- 2-chloro-5-propan-2-yl-1,3-benzoxazole
- AKOS011655142
- 2-CHLORO-5-ISOPROPYL-1,3-BENZOXAZOLE
- CS-0243621
- 2-chloro-5-(propan-2-yl)-1,3-benzoxazole
- 155392-52-2
- 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole
-
- MDL: MFCD11890744
- Inchi: 1S/C10H10ClNO/c1-6(2)7-3-4-9-8(5-7)12-10(11)13-9/h3-6H,1-2H3
- InChI Key: HGRFPWOESXFYDR-UHFFFAOYSA-N
- SMILES: ClC1=NC2=C(C=CC(=C2)C(C)C)O1
Computed Properties
- Exact Mass: 195.0452
- Monoisotopic Mass: 195.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.03
2-Chloro-5-(propan-2-yl)-1,3-benzoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C593205-25mg |
2-Chloro-5-(propan-2-yl)-1,3-benzoxazole |
155392-52-2 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C593205-50mg |
2-Chloro-5-(propan-2-yl)-1,3-benzoxazole |
155392-52-2 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C593205-250mg |
2-Chloro-5-(propan-2-yl)-1,3-benzoxazole |
155392-52-2 | 250mg |
$ 365.00 | 2022-06-06 | ||
| Chemenu | CM460650-100mg |
Benzoxazole, 2-chloro-5-(1-methylethyl)- |
155392-52-2 | 95%+ | 100mg |
$*** | 2023-03-31 | |
| Chemenu | CM460650-250mg |
Benzoxazole, 2-chloro-5-(1-methylethyl)- |
155392-52-2 | 95%+ | 250mg |
$*** | 2023-03-31 | |
| A2B Chem LLC | AW47853-2.5g |
Benzoxazole, 2-chloro-5-(1-methylethyl)- |
155392-52-2 | 95% | 2.5g |
$1686.00 | 2024-04-20 | |
| A2B Chem LLC | AW47853-5g |
Benzoxazole, 2-chloro-5-(1-methylethyl)- |
155392-52-2 | 95% | 5g |
$2475.00 | 2024-04-20 | |
| A2B Chem LLC | AW47853-10g |
Benzoxazole, 2-chloro-5-(1-methylethyl)- |
155392-52-2 | 95% | 10g |
$3654.00 | 2024-04-20 | |
| A2B Chem LLC | AW47853-50mg |
Benzoxazole, 2-chloro-5-(1-methylethyl)- |
155392-52-2 | 95% | 50mg |
$231.00 | 2024-04-20 | |
| A2B Chem LLC | AW47853-100mg |
Benzoxazole, 2-chloro-5-(1-methylethyl)- |
155392-52-2 | 95% | 100mg |
$327.00 | 2024-04-20 |
2-Chloro-5-(propan-2-yl)-1,3-benzoxazole Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole
Introduction to 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole (CAS No. 155392-52-2)
2-Chloro-5-(propan-2-yl)-1,3-benzoxazole, identified by the Chemical Abstracts Service Number (CAS No.) 155392-52-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoxazole class, a structural motif known for its broad spectrum of biological activities. The presence of a chloro substituent at the 2-position and an isopropyl group at the 5-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The benzoxazole core is a privileged structure in medicinal chemistry, exhibiting diverse pharmacological effects ranging from antimicrobial to anticancer properties. The chloro group enhances the electrophilicity of the molecule, facilitating further functionalization through nucleophilic substitution reactions. Additionally, the isopropyl side chain contributes to lipophilicity, which is often a critical factor in drug bioavailability and membrane permeability.
In recent years, there has been a surge in research focused on developing novel benzoxazole derivatives with enhanced therapeutic potential. One notable area of investigation has been its application in oncology. Studies have demonstrated that benzoxazole derivatives can modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. The 2-chloro-5-(propan-2-yl)-1,3-benzoxazole scaffold has been explored as a potential inhibitor of kinases and other enzymes implicated in tumor growth and metastasis.
Furthermore, the compound has shown promise in preclinical studies as an antimicrobial agent. The chloro substituent at the 2-position of the benzoxazole ring is believed to interact with bacterial enzymes or DNA gyrase, disrupting essential cellular processes. This mechanism of action makes it a promising candidate for addressing antibiotic-resistant bacterial infections. Recent advancements in structure-activity relationship (SAR) studies have highlighted the importance of optimizing substituents at both the 2- and 5-positions to achieve maximal efficacy.
The synthesis of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole involves multi-step organic reactions, typically starting from readily available aromatic precursors. A common synthetic route includes chlorination followed by alkylation at the 5-position. The reaction conditions must be carefully controlled to ensure high yield and purity, as impurities can significantly affect biological activity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce functional groups with greater precision.
The pharmacokinetic profile of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole is another critical aspect that has been extensively studied. In vitro and in vivo experiments have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits moderate solubility in water and lipids, suggesting potential for oral administration. However, further optimization may be required to enhance bioavailability and reduce metabolic clearance.
One of the most compelling aspects of this compound is its versatility as a pharmacophore. By modifying other positions on the benzoxazole ring or introducing additional functional groups, researchers can generate libraries of derivatives with tailored biological activities. For instance, replacing the chloro group with fluorine or bromine may alter electronic properties and influence binding affinity to target proteins.
The role of computational chemistry in designing derivatives of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole cannot be overstated. Molecular modeling techniques allow researchers to predict binding interactions between the compound and biological targets with high accuracy. This approach accelerates the drug discovery process by identifying promising candidates before experimental validation becomes necessary.
Recent publications have highlighted novel applications of benzoxazole derivatives in neurological disorders. The ability of these compounds to cross the blood-brain barrier makes them attractive for treating conditions such as Alzheimer's disease and Parkinson's disease. The chloro group may play a role in enhancing blood-brain barrier penetration by influencing lipid solubility.
Ethical considerations are also paramount when developing new pharmaceuticals like 2-chloro-5-(propan-2-yl)-1,3-benzoxazole. Ensuring that clinical trials are conducted responsibly and that benefits outweigh risks are essential principles guiding research efforts. Collaborative efforts between academia and industry are crucial for translating laboratory findings into safe and effective therapies for patients worldwide.
The future of benzoxazole-based drugs looks promising, with ongoing research exploring new synthetic methodologies and therapeutic applications. As our understanding of disease mechanisms evolves, compounds like 2-chloro-5-(propan-2-yl)-1,3-benzoxazole will continue to serve as important tools for addressing unmet medical needs.
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